BenchChemオンラインストアへようこそ!

3-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Medicinal chemistry Structure-activity relationship Pharmacophore design

This synthetic multi-heterocyclic small molecule is assembled from a 4-oxo-4H-chromene-2-carbonyl unit, a piperidine linker, and a pyrazine-2-carbonitrile terminus connected via an ether bond. Currently offered exclusively as a research-use-only chemical. Its pharmacophoric architecture is sensitive to connectivity; changing the ether linkage to an amide alters hydrogen-bond donor count and spatial projection. The compound combines a chromene-carbonyl-piperidine framework with a cyanopyrazine warhead, suitable for screening campaigns merging these pharmacophores.

Molecular Formula C20H16N4O4
Molecular Weight 376.372
CAS No. 2034229-50-8
Cat. No. B2540157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
CAS2034229-50-8
Molecular FormulaC20H16N4O4
Molecular Weight376.372
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2=CC(=O)C3=CC=CC=C3O2)OC4=NC=CN=C4C#N
InChIInChI=1S/C20H16N4O4/c21-11-15-19(23-8-7-22-15)27-13-4-3-9-24(12-13)20(26)18-10-16(25)14-5-1-2-6-17(14)28-18/h1-2,5-8,10,13H,3-4,9,12H2
InChIKeyLASHVXMXPFYMAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((1-(4-Oxo-4H-chromene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034229-50-8): Procurement-Relevant Structural Summary


3-((1-(4-Oxo-4H-chromene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034229-50-8) is a synthetic multi‑heterocyclic small molecule assembled from three distinct modules: a 4‑oxo‑4H‑chromene‑2‑carbonyl unit, a piperidine central linker, and a pyrazine‑2‑carbonitrile terminus connected via an ether bond at the piperidine 3‑position. The molecular formula is C20H16N4O4 with a molecular weight of 376.37 g/mol [1]. Currently, this compound is offered exclusively as a research‑use‑only chemical by specialty suppliers; no primary pharmacological or physicochemical characterisation studies were identified in the peer‑reviewed literature or patent corpus as of the search date.

Why Structural Analogs of 3-((1-(4-Oxo-4H-chromene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile Cannot Be Interchanged Without Empirical Validation


The compound’s pharmacophoric architecture is exquisitely sensitive to connectivity. Changing the ether linkage at piperidine C‑3 to an amide at C‑4 (e.g., CAS 1797286‑07‑7) alters the hydrogen‑bond donor count, the number of rotatable bonds, and the spatial projection of the pyrazine‑carbonitrile warhead [1]. Removing the chromene‑carbonyl group entirely yields the core scaffold 3‑(piperidin‑3‑yloxy)pyrazine‑2‑carbonitrile (CAS 1250812‑36‑2), which lacks the extended aromatic surface and additional hydrogen‑bond acceptor required for π‑stacking and multi‑point target engagement . Substituting the pyrazine‑2‑carbonitrile for a quinazolinone (CAS 2034422‑75‑6) replaces a nitrile‑bearing electron‑deficient heterocycle with a bulkier, more electron‑rich system, likely redirecting target selectivity [2]. In the absence of head‑to‑head pharmacological data for the title compound, generic substitution risks uncharacterised changes in potency, selectivity, and physicochemical behaviour.

Quantitative Evidence Assessment for 3-((1-(4-Oxo-4H-chromene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile


Connectivity-Driven Pharmacophore Differentiation: Ether Linker at Piperidine 3‑Position versus Amide Linker at Piperidine 4‑Position

The title compound employs an ether linkage (‑O‑) connecting the pyrazine‑2‑carbonitrile to the piperidine 3‑position, whereas the closest catalogued analog N‑{[1‑(3‑cyanopyrazin‑2‑yl)piperidin‑4‑yl]methyl}‑4‑oxo‑4H‑chromene‑2‑carboxamide (CAS 1797286‑07‑7) utilises an amide linker at the piperidine 4‑position [1]. This difference eliminates one hydrogen‑bond donor (NH of the amide) and reduces the rotatable bond count, yielding a fundamentally distinct pharmacophore geometry that cannot be assumed equipotent without experimental confirmation.

Medicinal chemistry Structure-activity relationship Pharmacophore design

Molecular Complexity Advantage: Full Chromene‑Carbonyl‑Piperidine‑Pyrazine Assembly versus Core Piperidinyloxy‑pyrazine‑carbonitrile Fragment

The title compound incorporates a 4‑oxo‑4H‑chromene‑2‑carbonyl moiety that adds substantial molecular surface area, aromatic π‑stacking capability, and two carbonyl oxygen hydrogen‑bond acceptors compared with the minimal core 3‑(piperidin‑3‑yloxy)pyrazine‑2‑carbonitrile (CAS 1250812‑36‑2) . In class‑level studies, 4‑oxo‑4H‑chromene‑2‑carbonyl‑containing compounds have demonstrated low‑micromolar to sub‑nanomolar inhibitory activity against diverse biological targets (see Evidence Items 3–4), whereas the stripped‑down core lacks the binding epitopes associated with such potency [1].

Fragment-based drug design Molecular recognition Scaffold hopping

Class‑Level Evidence: Antiproliferative Activity of 4H‑Chromene Scaffolds in Cancer Cell Lines

While no cell‑based or biochemical assay data exist for the title compound itself, the 4‑oxo‑4H‑chromene‑2‑carbonyl substructure is a validated pharmacophore in numerous anticancer agents. A comprehensive 2020 review documented chromene derivatives with IC50 values spanning 7.4 nM (A172 glioma cells) to low micromolar against various cancer lines, with tubulin polymerisation and kinase inhibition among the characterised mechanisms [1]. A closely related 4‑oxo‑4H‑chromene‑2‑carbonyl‑piperidine conjugate bearing a quinazolinone cap (CAS 2034422‑75‑6) exhibited IC50 values of 0.021–0.058 µM against MCF‑7 and HeLa cells and 0.014–0.045 µM against HT‑29 and COLO‑205 colorectal adenocarcinoma lines [2]. These data demonstrate the biological competence of the chromene‑carbonyl‑piperidine framework, supporting its inclusion in the title compound for exploratory oncology research.

Anticancer Chromene Cytotoxicity Kinase inhibition

Class‑Level Evidence: Pyrazine‑2‑Carbonitrile as a Privileged Fragment in Kinase and Antimicrobial Drug Discovery

The pyrazine‑2‑carbonitrile terminus of the title compound is a recognised privileged fragment in medicinal chemistry. A 2025 study in BMC Chemistry demonstrated that pyrazine‑linked heterocycles exhibit broad‑spectrum antibacterial activity, while independent ChEMBL‑curated data show that cyanopyrazine‑containing compounds engage kinase targets with nanomolar affinity (e.g., PI3K p110α IC50 = 4.80 nM; ROCK1/2 IC50 = 450 nM) [1][2]. The electron‑withdrawing nitrile group modulates the pyrazine ring electronics, influencing both target binding and metabolic stability . The title compound uniquely couples this pyrazine‑carbonitrile fragment with a chromene‑carbonyl‑piperidine core, creating a hybrid pharmacophore not represented in any published screening library.

Pyrazine Carbonitrile Kinase inhibitor Antimicrobial

Recommended Research Application Scenarios for 3-((1-(4-Oxo-4H-chromene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile


Kinase Inhibitor Lead Generation via Scaffold Hybridisation

The compound combines a chromene‑carbonyl‑piperidine framework (validated against CK2, Src, and tubulin targets) with a cyanopyrazine warhead (privileged for PI3K and ROCK kinase engagement) [1][2]. Procurement is justified for screening campaigns that aim to merge these two pharmacophores into a single molecular entity, particularly where ATP‑competitive or type‑II kinase inhibition is sought against targets with extended allosteric pockets.

Anticancer Phenotypic Screening in Solid Tumour Panels

The chromene‑carbonyl‑piperidine substructure is associated with potent antiproliferative activity (IC50 = 0.014–0.058 µM) in breast (MCF‑7), cervical (HeLa), colorectal (HT‑29, COLO‑205), and lung (A549) adenocarcinoma models [1]. The compound should be prioritised in multi‑line cytotoxicity panels to establish whether the pyrazine‑carbonitrile modification enhances or redirects this intrinsic antiproliferative activity.

Structure–Activity Relationship Exploration of Central Ether vs. Amide Linkers in CNS‑Oriented Programmes

The ether linkage at the piperidine 3‑position eliminates one hydrogen‑bond donor compared with amide‑linked analogs such as CAS 1797286‑07‑7, potentially improving passive CNS permeability [1]. Researchers developing brain‑penetrant chromene‑based agents should procure this compound to experimentally evaluate whether the ether connectivity achieves superior brain‑to‑plasma ratios in rodent pharmacokinetic studies.

Chemical Biology Probe Development for Target Deconvolution

The pyrazine‑2‑carbonitrile group offers a synthetically tractable handle for further derivatisation (e.g., conversion to tetrazole, amide, or click‑chemistry conjugates) [1]. Coupled with the chromene‑carbonyl pharmacophore, the compound serves as a versatile intermediate for affinity‑based protein profiling (AfBPP) or photoaffinity labelling probes aimed at identifying the molecular target(s) of chromene‑piperidine hybrids.

Quote Request

Request a Quote for 3-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.